N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide
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Overview
Description
N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide is a complex organic compound that features a benzimidazole core and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide typically involves multiple steps. One common approach is the cyclocarbonylation of 1,2-diaminobenzenes to form the benzimidazole core . This step often uses reagents such as 1,1’-carbonyldiimidazole, phosgene, or triphosgene under controlled conditions . The indole moiety can be introduced through a series of reactions involving the appropriate indole derivatives and coupling agents.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process typically includes the use of high-purity reagents and solvents, as well as stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole and indole moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce reduced benzimidazole derivatives.
Scientific Research Applications
N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of semiconducting materials and organic electronic devices.
Mechanism of Action
The mechanism of action of N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a histamine H3-receptor antagonist, inhibiting the receptor’s activity and modulating neurotransmitter release . Additionally, it can inhibit tubulin polymerization, disrupting microtubule formation and affecting cell division .
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: A semiconducting organic molecule used for n-type doping in organic electronics.
TriNBO (4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one):
Uniqueness
N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide is unique due to its combination of a benzimidazole core and an indole moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H23N5O5 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H23N5O5/c1-30-16-11-12-10-15(24-18(12)20(32-3)19(16)31-2)21(29)23-9-8-17(28)27-22-25-13-6-4-5-7-14(13)26-22/h4-7,10-11,24H,8-9H2,1-3H3,(H,23,29)(H2,25,26,27,28) |
InChI Key |
AKNSPRYGIPXUCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4N3)OC)OC |
Origin of Product |
United States |
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